molecular formula C15H10O3 B12590302 1,10-Anthracenedione, 9-hydroxy-5-methyl- CAS No. 645389-65-7

1,10-Anthracenedione, 9-hydroxy-5-methyl-

Cat. No.: B12590302
CAS No.: 645389-65-7
M. Wt: 238.24 g/mol
InChI Key: VWJCJJQIPGBPFT-UHFFFAOYSA-N
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Description

Historical Context of Anthracenedione Research

The story of anthracenediones is intrinsically linked to the study of polycyclic aromatic hydrocarbons. The parent molecule, anthracene (B1667546), was first isolated from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent. digitellinc.comlookchem.com Just a few years later, in 1840, Laurent successfully oxidized anthracene to produce the first synthetic anthraquinone (B42736), which he named "anthracenuse". nih.gov The name currently in use, "anthraquinone," was proposed in 1868 by Carl Gräbe and Carl Liebermann. nih.gov

Initially, the primary interest in these compounds was for their properties as dyes. Anthraquinone derivatives form the basis for many colorants, including the historically significant red dye alizarin (B75676). lookchem.com Over time, the scope of research expanded dramatically as the diverse biological activities of these compounds became apparent. cymitquimica.comnih.gov From their use in the paper pulping process to their role as the foundation for potent anticancer drugs, the study of anthracenediones has evolved from industrial chemistry to advanced medicinal chemistry and materials science. biointerfaceresearch.comwikipedia.org

Structural Classification of Anthracenedione Derivatives

Anthracenediones are a class of organic compounds based on the anthracene skeleton with two ketone groups. The most common and stable isomer is 9,10-anthracenedione, also known as 9,10-anthraquinone, which features the keto groups on the central ring. cymitquimica.comnih.gov This 9,10-anthracenedione structure is the core of what is typically referred to as the anthraquinone family. nih.gov

The immense diversity within this class arises from the variety of substituents that can replace the hydrogen atoms on the three aromatic rings. cymitquimica.com These derivatives are classified based on the nature and position of these functional groups, which can include:

Hydroxyl groups (-OH): Compounds with one or more hydroxyl groups are known as hydroxyanthraquinones. cymitquimica.com

Methyl groups (-CH3): The presence of methyl groups further diversifies the class.

Other functional groups: A wide array of other substituents, such as methoxy (B1213986) (-OCH3), carboxyl (-COOH), and more complex side chains, contribute to the structural variety. cymitquimica.comnih.gov

Furthermore, these compounds can exist as glycosides, where a sugar molecule is attached, which can enhance properties like water solubility. cymitquimica.com The specific isomer, such as the 1,10-anthracenedione mentioned in the subject, refers to the positions of the two ketone groups on the anthracene framework. However, the 9,10-anthracenedione scaffold is the most extensively studied and constitutes the vast majority of known compounds in this class. wikipedia.orgnih.gov

Significance of Hydroxylated and Methylated Anthracenediones in Chemical Science

The addition of hydroxyl and methyl groups to the anthracenedione core has a profound impact on the chemical and physical properties of the molecules, leading to their significance in various scientific fields. Many naturally occurring pigments found in fungi, lichens, and plants are hydroxylated and methylated anthracenediones. cymitquimica.comnih.gov

Key areas of significance include:

Color and Dyes: The conjugated system of the anthracenedione structure is a chromophore. The addition of hydroxyl and methyl groups acts as auxochromes, modifying the electronic properties and thus the color of the compound. This has made them historically important and currently relevant as dyes and pigments. cymitquimica.com

Biological Activity: These functional groups are crucial for the diverse biological activities exhibited by anthracenediones. Research has shown that hydroxylated and methylated derivatives possess a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.govrsc.orgresearchgate.net For instance, the presence and position of a hydroxyl group can significantly influence a compound's cytotoxicity against cancer cell lines. nih.gov Emodin (B1671224) (1,3,8-trihydroxy-6-methyl-9,10-anthraquinone) is a well-studied natural product with a range of biological activities. researchgate.net

Coordination Chemistry: The hydroxyl and keto groups can act as ligands, chelating metal ions. This property is utilized in analytical chemistry and has led to the development of new metal-based therapeutic agents. mdpi.com

Overview of Research Directions for 1,10-Anthracenedione, 9-hydroxy-5-methyl- within the Broader Anthracenedione Context

Potential research directions include:

Synthesis and Characterization: The primary step would be to develop an efficient and regioselective synthetic route to produce the compound. digitellinc.comijcce.ac.ir Following a successful synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, MS, IR) and X-ray crystallography would be essential to confirm its unique structure.

Medicinal Chemistry: Given that many hydroxylated anthracenediones exhibit potent biological effects, a key research avenue would be the investigation of its therapeutic potential. biointerfaceresearch.comnih.gov This would involve screening for anticancer, antibacterial, and anti-inflammatory activities. nih.govresearchgate.net Structure-activity relationship (SAR) studies, comparing its efficacy to known 9,10-anthracenedione drugs like Mitoxantrone, would be a logical progression. nih.govnih.gov

Materials Science: The photophysical properties would be of interest. Like its parent molecule anthracene, which is used in scintillators, this derivative could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), to see how the specific substitution pattern affects its semiconductor properties. lookchem.com

Data Tables

Due to the absence of specific experimental data for 1,10-Anthracenedione, 9-hydroxy-5-methyl- in scientific databases, the following table provides the properties for the parent compound of the class, 9,10-Anthracenedione .

Table 1: Physicochemical Properties of 9,10-Anthracenedione This interactive table summarizes key properties of the foundational compound of the anthracenedione class.

Property Value Source
IUPAC Name Anthracene-9,10-dione wikipedia.orgnih.gov
Synonyms 9,10-Anthraquinone, Anthradione wikipedia.orgchemicalbook.com
CAS Number 84-65-1 wikipedia.orgnih.gov
Molecular Formula C₁₄H₈O₂ wikipedia.orgnih.gov
Molar Mass 208.21 g/mol wikipedia.orgchemicalbook.com
Appearance Yellow crystalline solid wikipedia.orgchemicalbook.com
Melting Point 284-286 °C chemicalbook.com
Boiling Point 379-381 °C chemicalbook.com

| Solubility in Water | Insoluble | wikipedia.orgchemicalbook.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

645389-65-7

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-hydroxy-5-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-8-4-2-5-9-12(8)14(17)10-6-3-7-11(16)13(10)15(9)18/h2-7,16H,1H3

InChI Key

VWJCJJQIPGBPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

Synthetic Pathways and Derivatization of 1,10 Anthracenedione, 9 Hydroxy 5 Methyl and Analogues

Chemical Synthesis Approaches to the Anthracenedione Skeleton

The construction of the fundamental anthracenedione framework can be achieved through several synthetic strategies. These methods often involve the assembly of the tricyclic system from simpler aromatic precursors.

Key Precursors and Starting Materials

The synthesis of the anthracenedione skeleton relies on readily available starting materials. Common industrial methods often utilize the Friedel–Crafts reaction, where benzene (B151609) and phthalic anhydride (B1165640) react in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org This reaction proceeds through an o-benzoylbenzoic acid intermediate. wikipedia.org Substituted anthraquinones can be prepared using this method with appropriately substituted starting materials. wikipedia.org

Another significant approach is the Diels-Alder reaction, a powerful tool for ring formation. In this method, a naphthoquinone is reacted with a butadiene derivative, followed by an oxidative dehydrogenation to yield the anthraquinone (B42736) structure. wikipedia.org For instance, substituted 1,4-naphthalenediones like Juglone or Naphthazarin can serve as precursors in Diels-Alder reactions to access highly oxidized anthracenedione derivatives. digitellinc.com

Furthermore, the biomimetic synthesis of anthraquinones often starts from polyketide precursors, which are enzymatically elongated from acetyl and malonyl CoA. nih.gov These polyketide chains then undergo cyclization to form the aromatic rings of the anthraquinone core, such as in the biosynthesis of chrysophanol (B1684469). nih.gov

Precursor Reaction Type Resulting Structure Reference
Benzene and Phthalic AnhydrideFriedel-Crafts ReactionAnthraquinone wikipedia.org
Naphthoquinone and ButadieneDiels-Alder ReactionAnthraquinone wikipedia.org
Substituted 1,4-NaphthalenedionesDiels-Alder ReactionSubstituted Anthracenediones digitellinc.com
Polyketide PrecursorsBiosynthesis (Cyclization)Anthraquinone Core nih.gov

Ring-Closing and Cyclization Reactions

Ring-closing reactions are fundamental to forming the tricyclic anthracenedione system. Intramolecular condensation reactions are a key strategy. For example, a double ring-closing condensation approach has been developed to prepare substituted anthracene (B1667546) derivatives. beilstein-journals.org Metal-catalyzed reactions, such as the iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with alkynes, provide an efficient route to the anthraquinone skeleton. mdpi.com This reaction proceeds through the formation of an iridacyclopentadiene intermediate. mdpi.com

Another powerful method is the ring-closing metathesis, which has been utilized in the synthesis of complex polycyclic skeletons related to landomycinone, an aglycon of landomycins. nih.gov Baldwin's rules provide a set of guidelines for predicting the favorability of various ring-closing reactions based on the geometry of the transition state. libretexts.org These rules consider the type of bond being formed (trigonal, tetrahedral, or digonal) and the mode of attack (exo or endo). libretexts.org

Introduction of Hydroxyl and Methyl Substituents

The introduction of hydroxyl and methyl groups onto the anthracenedione core is crucial for creating specific analogues like 1,10-Anthracenedione, 9-hydroxy-5-methyl-. Hydroxyl groups can be introduced through various methods. For instance, the fusion of anthraquinone-2-sulfonic acid sodium salt with sodium hydroxide (B78521) and potassium chlorate, followed by acidification, results in the introduction of a hydroxyl group. youtube.com The oxidation of a methyl group on the anthraquinone ring can lead to the formation of a carboxylic acid, which can be further modified. csic.es

The selective methylation of phenolic hydroxyl groups is a strategy to prevent certain side reactions during lignin (B12514952) depolymerization and can be adapted for anthracenedione chemistry. osti.gov This can be achieved using reagents like dimethyl sulfate (B86663) in the presence of a base. osti.gov The position of these substituents is critical, as the presence of hydroxyl groups, particularly at positions 1 and 8, is thought to be important for the biological activity of some anthraquinone compounds. nih.gov

Specific Synthetic Methodologies for 1,10-Anthracenedione, 9-hydroxy-5-methyl- (if reported or inferred)

While specific, detailed synthetic pathways for 1,10-Anthracenedione, 9-hydroxy-5-methyl- are not extensively reported in the reviewed literature, its synthesis can be inferred from general methods. A plausible approach would involve a Friedel-Crafts reaction between a suitably substituted phthalic anhydride and a substituted benzene derivative to construct the basic skeleton with the methyl group in the desired position. For instance, reacting 3-methylphthalic anhydride with a di-substituted benzene could potentially lead to the desired core structure.

Alternatively, a Diels-Alder reaction using a methyl-substituted naphthoquinone and a simple diene could be employed. The hydroxyl group could then be introduced in a subsequent step, potentially through a regioselective oxidation or a nucleophilic substitution reaction on a pre-functionalized ring. The synthesis of 1-hydroxy-9,10-anthraquinones has been a subject of study, indicating that methods for introducing hydroxyl groups at specific positions are available. researchgate.net

Derivatization Strategies for Structural Modification of Anthracenediones

The functionalization of the anthracenedione core allows for the creation of a vast array of derivatives with tailored properties. These modifications can influence the compound's biological activity and physical characteristics.

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the anthracenedione skeleton is a key challenge and an area of active research. The inherent reactivity of the different positions on the anthracene rings can be exploited. For example, the 9 and 10 positions are often protected as the quinone, directing substitution to the outer rings. beilstein-journals.org Reduction of the anthraquinone to the corresponding anthracene allows for further functionalization, after which the quinone can be regenerated. beilstein-journals.org

Halogenation, such as bromination, offers a versatile entry point for further modifications via cross-coupling reactions. nih.govnih.gov For example, 1,8-dichloroanthraquinone (B31358) can be reduced to 1,8-dichloroanthracene, which can then undergo Suzuki-Miyaura coupling reactions to introduce aryl groups. beilstein-journals.org The development of selective routes to brominated 1,4-anthraquinones highlights the ability to control the position of functionalization. nih.gov

The synthesis of various anthraquinone derivatives often involves the protection of certain functional groups while others are being modified. For instance, methylation of catechol functionalities can be used to prevent undesired side reactions during chlorination. kcl.ac.uk Subsequent demethylation then reveals the free hydroxyl groups. kcl.ac.uk These strategies allow for the precise construction of complex, multi-functionalized anthracenedione molecules.

Synthesis of Conjugates and Complexes

The anthracenedione scaffold serves as a versatile platform for the synthesis of complex molecular architectures, including metal complexes and organic conjugates. These derivatizations are pursued to modulate the electronic, steric, and physicochemical properties of the parent molecule.

A prominent strategy involves the chelation of metal ions. The hydroxyl and carbonyl groups present on analogues like 1-hydroxy-9,10-anthraquinone provide ideal sites for coordination. For instance, two new ruthenium complexes, trans-[Ru(HQ)(PPh3)2(bipy)]PF6 (1) and cis-[RuCl2(HQ)(dppb)] (2) (where HQ = 1-hydroxy-9,10-anthraquinone), have been synthesized. mdpi.com The synthesis proceeds through the deprotonation of the hydroxyl group with a base like triethylamine, followed by the reaction with a ruthenium precursor in a suitable solvent system. mdpi.com The coordination of the HQ ligand occurs in a bidentate fashion through the carbonyl and phenolate (B1203915) oxygens, a mode confirmed by single-crystal X-ray diffraction for complex (2). mdpi.com

ComplexFormulaMolar Conductivity (S cm² mol⁻¹)Electrolyte Type
trans-[Ru(HQ)(PPh3)2(bipy)]PF6C62H45F6N2O3P3Ru46.501:1 electrolyte
cis-[RuCl2(HQ)(dppb)]C42H35Cl2O3P2Ru0.34Neutral compound

This table presents characterization data for synthesized Ruthenium-anthraquinone complexes. Data sourced from mdpi.com.

Another significant class of derivatives is anthracenedione-containing triazenes. dnu.dp.ua The synthesis of these conjugates typically involves diazotization of an amino-anthracenedione precursor, followed by an N-azo coupling reaction with an appropriate aliphatic or aromatic amine. dnu.dp.ua While the chemistry of these triazenes has been explored more recently, they represent a unique class of conjugates with distinct reactivity. dnu.dp.ua

Furthermore, derivatization through the formation of Schiff bases from amino-9,10-anthracenedione precursors is a known method to create new conjugates with varied biological and chemical properties. biointerfaceresearch.com

Development of Novel Anthracenedione Scaffolds

The development of novel scaffolds based on the anthracenedione core is a dynamic area of research, driven by the need for new materials in electronics and medicine. frontiersin.orgnih.gov Traditional methods for synthesizing anthracene derivatives, such as Friedel-Crafts acylations and Diels-Alder cycloadditions, often require harsh conditions. frontiersin.orgnih.gov Modern synthetic chemistry has introduced more efficient and selective transition metal-catalyzed reactions to build complex anthracenedione-based structures. frontiersin.orgnih.gov

One successful approach involves the creation of fused heterocyclic systems. By starting with a 1,4-anthracenedione, nucleophilic addition or substitution reactions can be employed to introduce functionalities that are then transformed into fused nitrogen-heterocyclic rings like pyrroles, imidazoles, or quinoxalines. rsc.org

Transition metal catalysis offers powerful tools for scaffold development. For example, zinc-catalyzed reactions have been used to synthesize 1,8-diaryl-anthracene derivatives. nih.gov This method involves the reduction of a di-substituted anthraquinone followed by aryl-aryl coupling under modified Suzuki-Miyaura conditions. nih.gov Palladium-catalyzed methods are also pivotal, enabling the synthesis of tailored anthracene scaffolds for applications such as organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov

Another strategy is the Hauser annulation, which has been used to construct the anthraquinone core from components like a cyanophthalide (B1624886) and a cyclohexanone (B45756) under basic conditions. nih.gov This approach allows for the late-stage introduction of the anthraquinone moiety. nih.gov The synthesis of thio-anthraquinone derivatives represents yet another modification of the core scaffold. A novel thio-anthraquinone, 1-(4-hydroxyphenylthio)anthracene-9,10-dione, was synthesized via a substitution reaction between 1-chloroanthraquinone (B52148) and 4-hydroxythiophenol in ethylene (B1197577) glycol with a potassium hydroxide solution. lew.ro

Synthetic StrategyKey Reagents/CatalystsResulting Scaffold TypeReference
Heterocyclic AnnulationTerpenylquinones, NucleophilesFused Nitrogen-Heterocycles rsc.org
Diels-Alder/Friedel-CraftsNaphthoquinone, Butadiene, AlCl₃Substituted Anthraquinones frontiersin.orgwikipedia.org
Suzuki-Miyaura CouplingZinc or Palladium CatalystsDiaryl-Anthracene Derivatives frontiersin.orgnih.gov
Hauser AnnulationCyanophthalide, CyclohexanoneSubstituted Anthraquinones nih.gov
Nucleophilic Substitution1-Chloroanthraquinone, ThiophenolsThio-ether Anthraquinones lew.ro

This table summarizes modern synthetic strategies for developing novel anthracenedione scaffolds.

Green Chemistry Principles in Anthracenedione Synthesis

The increasing emphasis on sustainable chemistry has spurred the development of more environmentally friendly synthetic routes for anthracenediones. frontiersin.orgnih.gov Traditional industrial production often relies on methods with significant environmental drawbacks. A classic example is the oxidation of anthracene using strong oxidants like chromium(VI) (chromic acid), which generates hazardous heavy metal waste. wikipedia.orgyoutube.com

Green chemistry seeks to replace such methods with cleaner alternatives. One promising avenue is the use of naturally occurring anthraquinones, which can be extracted from sources like rhubarb and aloe plants, as starting materials. coventry.ac.uk This approach circumvents the need for de novo synthesis from fossil-fuel-derived precursors. coventry.ac.uk Plant-mediated green chemistry, utilizing non-toxic and eco-friendly materials, is an active area of research. coventry.ac.uk

Another key principle is the use of catalytic processes to replace stoichiometric reagents. While the historical use of 9,10-anthraquinone as a redox catalyst in the paper pulping industry is a large-scale application, modern research focuses on developing highly efficient catalysts for synthesis. wikipedia.org The goal is to design reactions that minimize waste, avoid harsh conditions, and improve atom economy. The development of transition-metal-catalyzed reactions, as discussed previously, can be aligned with green chemistry principles when they offer higher efficiency and selectivity, thereby reducing byproducts and energy consumption compared to classical methods. frontiersin.orgnih.gov

The ultimate aim is to remold the synthesis of anthracenediones to enhance processability and sustainability, leading to the creation of high-performance and green materials for various applications, including energy-storage devices. coventry.ac.uk

Biosynthetic Pathways of Anthraquinones Relevant to 1,10 Anthracenedione, 9 Hydroxy 5 Methyl

Polyketide Pathway for Anthraquinone (B42736) Biosynthesis

The polyketide pathway is a major route for the biosynthesis of a wide array of secondary metabolites, including many anthraquinones, particularly in fungi and some plant families like Leguminosae, Rhamnaceae, and Polygonaceae. researchgate.net This pathway is characterized by the sequential condensation of small carboxylic acid units, typically initiated by an acetyl-CoA starter unit followed by several malonyl-CoA extender units. researchgate.netnih.gov The resulting poly-β-keto chain undergoes a series of cyclizations and aromatization reactions to form the anthraquinone core. youtube.com Anthraquinones produced via this pathway often exhibit substitution patterns on both terminal aromatic rings (A and C). researchgate.net

The key enzymes that catalyze the assembly of the polyketide chain are known as polyketide synthases (PKSs). fu-berlin.de These are large, multi-domain enzymes or enzyme complexes that orchestrate the entire biosynthetic process. wikipedia.org There are three main types of PKSs involved in the biosynthesis of natural products. fu-berlin.dewikipedia.org

Type I PKSs: These are large, multifunctional proteins with multiple catalytic domains arranged in modules. Each module is responsible for one cycle of polyketide chain elongation. Fungal PKSs are typically iterative Type I PKSs, where a single set of domains is used repeatedly. fu-berlin.de

Type II PKSs: These are multi-enzyme complexes consisting of several discrete, monofunctional proteins that act together. They are commonly found in bacteria and are responsible for the synthesis of many aromatic polyketides, including anthraquinones. bohrium.comnih.gov

Type III PKSs: These are the simplest PKSs, functioning as homodimeric enzymes. They are also known as chalcone (B49325) synthase-like PKSs and are prevalent in plants. fu-berlin.de

The biosynthesis of anthraquinones in fungi is primarily carried out by iterative, non-reducing polyketide synthases (NR-PKSs). bohrium.com In bacteria, especially actinobacteria, Type II PKS systems are mainly responsible for anthraquinone synthesis. bohrium.comnih.gov The minimal Type II PKS consists of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). nih.gov

PKS TypeOrganismKey Characteristics
Type I (Iterative)FungiLarge, multifunctional enzymes with domains used repeatedly. fu-berlin.de
Type IIBacteriaComplexes of discrete, monofunctional proteins. bohrium.comnih.gov
Type IIIPlantsHomodimeric enzymes, also known as chalcone synthase-like PKSs. fu-berlin.de

The biosynthesis of anthraquinones via the polyketide pathway begins with simple precursor molecules. The starter unit is typically acetyl-CoA, which is sequentially elongated by multiple units of malonyl-CoA. researchgate.netnih.gov For the formation of a typical anthraquinone, one molecule of acetyl-CoA and seven molecules of malonyl-CoA are condensed to form a linear octaketide chain. researchgate.net This highly reactive poly-β-keto intermediate is then subjected to a series of intramolecular aldol-type condensations to form the characteristic tricyclic ring system.

Key intermediates in the fungal polyketide pathway leading to anthraquinones include atrochrysone (B1255113) carboxylic acid, which is considered a universal precursor. nih.gov Other important intermediates that can be formed include endocrocin (B1203551) and emodin (B1671224). bohrium.com The folding of the polyketide chain can occur in different ways, leading to a variety of aromatic structures. youtube.com

Molecule TypeNameRole in Pathway
PrecursorAcetyl-CoAStarter unit for polyketide chain synthesis. researchgate.netnih.gov
PrecursorMalonyl-CoAExtender units for polyketide chain elongation. researchgate.netnih.gov
IntermediateOctaketide chainLinear precursor to the tricyclic anthraquinone ring system. researchgate.net
IntermediateAtrochrysone carboxylic acidA universal precursor in fungal anthraquinone biosynthesis. nih.gov
IntermediateEmodinA common anthraquinone intermediate. bohrium.com

Shikimate Pathway for Anthraquinone Biosynthesis

In higher plants, particularly in the families Rubiaceae, Bignoniaceae, and Verbenaceae, a second major pathway, the shikimate pathway, is utilized for the biosynthesis of anthraquinones. researchgate.net This pathway is also known as the chorismate/o-succinylbenzoic acid pathway. researchgate.net Anthraquinones derived from the shikimate pathway typically have substituents on only one of the outer rings (ring C). researchgate.netfu-berlin.de

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate to eventually form shikimic acid and then chorismic acid, which are precursors to the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govfrontiersin.org

Chorismate is a critical branch-point metabolite in the shikimate pathway. nih.gov For the biosynthesis of anthraquinones, chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). nih.govresearchgate.net This step diverts chorismate from primary metabolism into the secondary metabolic pathway leading to anthraquinones. nih.gov

Following the formation of isochorismate, it is converted to o-succinylbenzoic acid (OSB) in a reaction catalyzed by OSB synthase. researchgate.net OSB then undergoes activation to its CoA ester by OSB:CoA ligase. researchgate.net Subsequent cyclization and aromatization steps lead to the formation of the naphthoquinone ring system, which serves as the core for this class of anthraquinones. researchgate.net

Post-Polyketide/Shikimate Modifications

After the formation of the basic anthraquinone skeleton by either the polyketide or shikimate pathway, a variety of enzymatic modifications can occur. These "tailoring" reactions are responsible for the vast structural diversity observed among natural anthraquinones. nih.gov These modifications include hydroxylation, glycosylation, oxidation, and methylation, which can significantly alter the biological activity of the parent compound. nih.gov

Methylation is a common post-PKS modification in the biosynthesis of anthraquinones. nih.gov This reaction is typically catalyzed by methyltransferase enzymes that utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govfrontiersin.orgnih.gov

Recent research has identified a HemN-like radical SAM enzyme, CoeI, that is involved in the methylation of an anthraquinone precursor. nih.govfrontiersin.orgnih.gov This enzyme was shown to be involved in the C2 modification of the polyketide scaffold. nih.govfrontiersin.orgnih.gov The study of these methylation mechanisms is crucial for understanding the final steps in the biosynthesis of specific anthraquinones like 1,10-Anthracenedione, 9-hydroxy-5-methyl-.

Hydroxylation Processes

Hydroxylation, the introduction of a hydroxyl (–OH) group onto the anthraquinone scaffold, is a pivotal tailoring step in the biosynthesis of compounds like 1,10-Anthracenedione, 9-hydroxy-5-methyl-. This process is predominantly catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs or P450s). eurekaselect.comnih.govgoogle.com These heme-containing enzymes are widespread in fungi and are crucial for a variety of metabolic functions, including the synthesis of secondary metabolites. nih.govkaist.ac.kr

P450s activate molecular oxygen (O₂), incorporating one oxygen atom into the substrate as a hydroxyl group, while the other is reduced to water. utupub.fi The regioselectivity of these enzymes determines the specific position of hydroxylation on the aromatic rings. For instance, the formation of the 9-hydroxy group in the target molecule would necessitate a P450 enzyme capable of catalyzing hydroxylation at this specific carbon atom.

In the biosynthesis of various anthraquinones, P450s have been implicated in multiple hydroxylation steps. For example, the dimerization of nataloe-emodin (B3328524) to form cladofulvin is catalyzed by the cytochrome P450 ClaM. nih.gov Furthermore, the biosynthesis of dothideomins involves a versatile P450 enzyme, DotG, which catalyzes a complex series of reactions including dimerization and ring restructuring of the emodin precursor. acs.org While direct enzymatic evidence for the synthesis of 1,10-Anthracenedione, 9-hydroxy-5-methyl- is not extensively documented, the established role of P450s in the hydroxylation of numerous anthraquinone precursors provides a clear model for the formation of its 9-hydroxy moiety.

Other oxygenases, such as flavin-dependent monooxygenases, also play a role in the oxygenation of anthraquinone precursors. nih.govacs.orgnih.gov These enzymes utilize a flavin cofactor to activate molecular oxygen for substrate hydroxylation. utupub.fi

Oxidation-Reduction Transformations

Oxidation-reduction (redox) reactions are fundamental to the biosynthesis and chemical behavior of anthraquinones. The characteristic 9,10-dione structure of most anthraquinones is a quinone, which can undergo reduction to form an anthrahydroquinone (or hydroquinone). This transformation is a critical step in many biosynthetic pathways and is often a prerequisite for subsequent enzymatic modifications.

The reduction of the quinone moiety is typically catalyzed by NAD(P)H-dependent reductases. For example, in the biosynthesis of seco-anthraquinones, a reductase named GedF is responsible for reducing the keto group at C-10 of questin (B161788) to a hydroxyl group, a key step preceding ring cleavage. acs.org The interconversion between the oxidized quinone and the reduced hydroquinone (B1673460) form is a dynamic process.

Conversely, oxidation reactions are equally important. Anthrones, which are precursors to anthraquinones, are oxidized to their corresponding quinones. fu-berlin.de This oxidation can be catalyzed by enzymes like anthrone (B1665570) oxygenases. fu-berlin.de Furthermore, the final steps in the formation of some hydroxyanthraquinones involve a cascade of oxidation reactions catalyzed by monooxygenases and other cofactor-free enzymes, which install oxygen atoms derived from molecular oxygen (O₂). nih.govacs.orgnih.gov The formation of the dione (B5365651) structure in 1,10-Anthracenedione, 9-hydroxy-5-methyl- is a result of such oxidative processes acting on an anthracene (B1667546) or anthrone-like precursor. The aerial oxidation of anthrones in basic media can also lead to the formation of anthraquinones. rsc.org

The redox state of the anthraquinone molecule can also influence its stability and reactivity. For instance, some iron(III)-anthraquinone complexes can undergo self-reduction, leading to the formation of ferrous complexes and the generation of reactive oxygen species. nih.gov

Enzymatic Catalysis in Anthraquinone Biosynthesis

The biosynthesis of a specific anthraquinone like 1,10-Anthracenedione, 9-hydroxy-5-methyl- is a multi-step process orchestrated by a series of specialized enzymes, often encoded by a contiguous set of genes known as a biosynthetic gene cluster. nih.govrsc.org The process begins with a polyketide synthase (PKS), followed by the action of various tailoring enzymes. utupub.fi

Polyketide Synthases (PKSs): The backbone of the anthraquinone is assembled by a PKS. In bacteria and fungi, Type II PKSs are commonly responsible for producing aromatic polyketides, including anthraquinones. nih.gov These are multi-enzyme complexes where each catalytic function resides on a separate polypeptide. fu-berlin.de The PKS catalyzes the condensation of an acetyl-CoA starter unit with several malonyl-CoA extender units (typically seven for an octaketide precursor) to form a linear polyketide chain. researchgate.net This chain then undergoes enzyme-catalyzed cyclizations and aromatizations to form the initial tricyclic aromatic structure. nih.govrsc.org

Tailoring Enzymes: After the formation of the core scaffold, a suite of tailoring enzymes modifies the structure to produce the final natural product. These enzymes are responsible for the chemical diversity of anthraquinones. utupub.fieurekaselect.com

Oxygenases: As discussed in section 4.3.2, cytochrome P450 monooxygenases and flavin-dependent oxygenases are critical for introducing hydroxyl groups at specific positions. utupub.finih.govnih.gov A study on anthraquinone-fused enediyne biosynthesis identified a two-enzyme system, the FAD-dependent monooxygenase DynE13 and the cofactor-free enzyme DynA1, that together convert a precursor into a hydroxyanthraquinone. nih.govacs.orgnih.gov

Oxidoreductases: These enzymes catalyze the vital oxidation and reduction reactions (see section 4.3.3). They are responsible for the interconversion of anthrones, hydroquinones, and quinones. fu-berlin.deacs.org For example, the enzyme-catalyzed dehydroxylation of emodin to chrysophanol (B1684469) represents a reductive tailoring step. chemicalbook.comacs.org

Methyltransferases: The 5-methyl group of 1,10-Anthracenedione, 9-hydroxy-5-methyl- is introduced by a methyltransferase. These enzymes typically use S-adenosyl methionine (SAM) as a methyl donor to add methyl groups to specific hydroxyl or carbon atoms on the anthraquinone ring. nih.gov

Cyclases and Aromatases: These enzymes are part of the PKS complex and are crucial for the correct folding and cyclization of the initial polyketide chain to form the aromatic ring system. nih.gov

The table below summarizes some of the key enzymes involved in the biosynthesis and modification of anthraquinones.

Enzyme ClassSpecific Enzyme ExampleFunctionOrganism/PathwayCitation
Polyketide Synthase (PKS) Type II PKSForms the initial polyketide chain for the anthraquinone scaffold.Photorhabdus luminescens nih.gov
Oxygenase Cytochrome P450 (ClaM)Catalyzes the dimerization of nataloe-emodin.Cladosporium fulvum nih.gov
Oxygenase Cytochrome P450 (DotG)Catalyzes dimerization and core skeleton construction of dothideomins from emodin.Dothideomycetes sp. acs.org
Oxygenase FAD-dependent Monooxygenase (DynE13)Installs two oxygen atoms, with desulfurization and decarboxylation.Anthraquinone-fused enediyne biosynthesis nih.govnih.gov
Oxygenase Cofactor-free Oxygenase (DynA1)Installs the final oxygen atom in hydroxyanthraquinone formation.Anthraquinone-fused enediyne biosynthesis nih.govnih.gov
Reductase Reductase (GedF)Reduces the C-10 keto group of questin to a hydroxyl group.Fungal seco-anthraquinone biosynthesis acs.org
Methyltransferase O-methyltransferasesCatalyze site-specific O-methylation of anthraquinones.Photorhabdus luminescens nih.gov

Mechanistic Insights into Biological Interactions of 1,10 Anthracenedione, 9 Hydroxy 5 Methyl and Analogs

Molecular Mechanisms of Antimicrobial Activity

Aloe-emodin exhibits a broad spectrum of antimicrobial activity, targeting various bacteria and fungi. Its mechanisms of action are multifaceted, involving the disruption of cellular structures and interference with essential metabolic processes.

1,10-Anthracenedione, 9-hydroxy-5-methyl- has demonstrated notable efficacy against several Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its antibacterial action is attributed to its ability to compromise the integrity of the bacterial cell envelope and disrupt key cellular functions. nih.govnih.gov

The primary mode of action involves targeting the bacterial outer membrane. nih.gov Studies have shown that aloe-emodin can deform the outer membrane of bacteria like S. epidermidis. nih.gov This disruption of the cell membrane's permeability leads to metabolic disruption and eventual cell death. nih.gov Furthermore, transcriptional analysis of aloe-emodin-treated S. epidermidis revealed altered expression of genes involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall. nih.gov

Beyond direct membrane damage, this compound also interferes with bacterial virulence and survival mechanisms. It has been shown to inhibit the formation of bacterial biofilms, which are protective communities of bacteria that are notoriously difficult to eradicate. nih.govresearchgate.net Specifically, it can inhibit the production of extracellular proteins necessary for biofilm integrity in Staphylococcus aureus. nih.govresearchgate.net Another key antibacterial mechanism is the strong inhibitory effect on the synthesis of nucleic acids and proteins in Staphylococcus. mdpi.com For instance, it can interfere with the activity of α-toxin, a key virulence factor released by S. aureus. nih.govmdpi.com

The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of aloe-emodin against various bacterial species are presented below.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus species16–3264–128
Staphylococcus epidermidis ATCC12228416
Staphylococcus epidermidis BNCC10255532128
Streptococcus pneumoniae1664
Gram-negative bacteria128–256>1024

The antifungal activity of 1,10-Anthracenedione, 9-hydroxy-5-methyl- has been demonstrated against a range of pathogenic fungi. nih.govresearchgate.net Its efficacy is particularly noted against dermatophytes like Trichophyton rubrum and opportunistic yeasts such as Candida albicans, including azole-resistant strains. nih.govnih.gov

One of the key mechanisms in its antifungal action, particularly in the context of antimicrobial photodynamic therapy (aPDT), is the generation of intracellular reactive oxygen species (ROS). nih.gov When activated by light, aloe-emodin acts as a photosensitizer, leading to a significant increase in ROS levels within fungal cells. nih.gov This oxidative burst causes damage to cellular components, including the cell wall, cytoplasm, and nucleus, ultimately leading to fungal cell death. researchgate.netnih.gov

Electron microscopy studies have revealed that treatment with aloe-emodin, especially when combined with light, induces significant morphological damage to fungal cells. researchgate.netnih.gov This includes damage to the cell wall and internal organelles. researchgate.netnih.gov

The antimicrobial effects of 1,10-Anthracenedione, 9-hydroxy-5-methyl- are a result of its interaction with multiple targets within microbial cells. nih.govnih.govnih.gov

A primary target is the microbial cell membrane and wall. nih.gov By binding to the peptidoglycan layer in Gram-positive bacteria, it disrupts membrane integrity and function. nih.gov In fungi, it causes direct damage to the cell wall and cytoplasmic structures. researchgate.netnih.gov

Nucleic acids represent another crucial target. Aloe-emodin's planar anthraquinone (B42736) structure allows it to intercalate into DNA, a mechanism that can inhibit DNA replication and transcription. nih.gov This interaction is considered a key aspect of its ability to circumvent bacterial resistance. nih.gov Furthermore, molecular simulations have suggested that derivatives of aloe-emodin can bind to bacterial DNA isomerase at multiple sites, further disrupting DNA processes. nih.gov

Enzymes essential for microbial survival are also inhibited by this compound. For instance, it has been shown to inhibit N-acetyltransferase (NAT) activity in the cytoplasm of Helicobacter pylori in a dose-dependent manner. nih.gov

Antioxidant Mechanisms

In addition to its antimicrobial properties, 1,10-Anthracenedione, 9-hydroxy-5-methyl- exhibits significant antioxidant activity. researchgate.netnih.gov This is achieved through direct radical scavenging and the modulation of cellular oxidative stress pathways. researchgate.netnih.gov

The antioxidant capacity of aloe-emodin is often evaluated by its ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). researchgate.netunipd.it The scavenging activity is attributed to its chemical structure, which can donate a hydrogen atom to a radical, thereby neutralizing it. researchgate.net

However, studies have shown that while aloe-emodin does possess radical scavenging capabilities, its activity can be modest compared to other well-known antioxidants or even crude plant extracts. unipd.itnih.gov For example, in a DPPH assay, aloe-emodin exhibited weak scavenging effects, with a 20% inhibitory concentration (IC20) greater than 0.5 mM. unipd.it Other research indicates that its ability to scavenge reactive oxygen and free-radical species follows the order of emodin (B1671224) > rhein > aloe-emodin. researchgate.net Despite this, metal complexes of aloe-emodin have been synthesized, which in some cases show enhanced clearance effects on superoxide (B77818) and hydroxyl radicals compared to the parent compound. polito.it

RadicalScavenging Effect
DPPH•Weak to moderate scavenging activity observed. researchgate.netunipd.it
•OHAloe-emodin demonstrates scavenging activity against hydroxyl radicals. researchgate.net
O2•−Metal complexes of aloe-emodin have shown the ability to clear superoxide radicals. polito.it

Beyond direct radical scavenging, 1,10-Anthracenedione, 9-hydroxy-5-methyl- plays a crucial role in modulating endogenous antioxidant defense systems and signaling pathways related to oxidative stress. nih.govresearchgate.net It can protect against tissue damage by attenuating excessive oxidative stress. nih.govresearchgate.net

In models of sepsis-induced oxidative stress, treatment with aloe-emodin has been shown to improve the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), in liver tissues. nih.govbohrium.com These enzymes are critical for detoxifying harmful reactive oxygen species. nih.gov

Furthermore, aloe-emodin can influence signaling pathways that are activated by cellular stress. It has been found to suppress the PI3K/Akt/mTOR signaling pathway, which is involved in cellular responses to oxidative stress and inflammation. nih.govresearchgate.netbohrium.com By inhibiting this pathway, aloe-emodin can alleviate inflammation and oxidative damage. nih.govbohrium.com The compound has also been noted to cause redox imbalance and deplete intracellular-reduced glutathione (GSH) in certain cell types, leading to the activation of stress-related pathways like the c-Jun N-terminal kinases (JNK) pathway. oup.com

Enzyme Inhibition Studies (in vitro, non-human systems)

Topoisomerase II Inhibition

Anthracenedione derivatives are well-recognized for their ability to target and inhibit topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and recombination. These compounds often act as "topoisomerase poisons," stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptotic cell death in rapidly dividing cells. The planar anthracenedione ring system is capable of intercalating between DNA base pairs, a key step in the inhibitory mechanism.

While direct evidence for 1,10-Anthracenedione, 9-hydroxy-5-methyl- is absent, studies on various 9,10-anthracenedione derivatives have consistently demonstrated potent inhibition of human topoisomerase II. The specific substituents on the anthracenedione core play a crucial role in modulating this activity.

Other Enzyme Targets (e.g., Glutathione Reductase, Xanthine Oxidase, Bacterial Collagenase)

Beyond topoisomerase II, certain anthracenedione analogs have been investigated for their effects on other enzyme systems. For instance, some amino-substituted 9,10-anthracenediones have been identified as potential inhibitors of enzymes such as glutathione reductase, xanthine oxidase, and bacterial collagenase biointerfaceresearch.com.

Glutathione Reductase: Inhibition of this enzyme can disrupt the cellular redox balance, making cells more susceptible to oxidative stress. 2-Aminoanthraquinone has been noted as a potential inhibitor of glutathione reductase biointerfaceresearch.com.

Xanthine Oxidase: This enzyme is involved in the metabolic pathway that produces uric acid. A series of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives have been synthesized and shown to be effective xanthine oxidase inhibitors nih.gov.

Bacterial Collagenase: The inhibitory effects of anthraquinones on bacterial collagenase have also been reported, suggesting a potential role in antibacterial applications biointerfaceresearch.com.

It is important to underscore that these findings pertain to amino-substituted 9,10-anthracenediones, and the activity of 1,10-Anthracenedione, 9-hydroxy-5-methyl-, which possesses hydroxyl and methyl substituents, on these enzymes has not been reported.

Photobiological and Photosensitizing Properties (non-clinical applications)

Anthraquinones, the broader class of compounds to which 1,10-Anthracenedione, 9-hydroxy-5-methyl- belongs, are known to possess interesting photophysical and photochemical properties. Many anthraquinone derivatives can act as photosensitizers, meaning they can absorb light energy and transfer it to other molecules, often leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide anions.

This photosensitizing ability is being explored for various non-clinical applications. The generation of ROS can induce damage to biological molecules and has been harnessed in areas like the photodegradation of environmental pollutants. The specific absorption spectrum and the efficiency of ROS generation can be tuned by modifying the substituents on the anthraquinone core. For instance, certain naturally occurring anthraquinones have been identified as both Type I (superoxide anion production) and Type II (singlet oxygen production) photosensitizers nih.gov. However, specific data on the photobiological and photosensitizing properties of 1,10-Anthracenedione, 9-hydroxy-5-methyl- are not available.

Interaction with Macromolecules (e.g., DNA, Proteins)

The planar aromatic structure of the anthracenedione core is a key feature that facilitates its interaction with biological macromolecules. The primary mode of interaction with DNA is through intercalation, where the planar ring system inserts itself between the base pairs of the DNA double helix. This interaction can distort the DNA structure, interfering with processes like replication and transcription.

The nature and position of substituents on the anthracenedione ring significantly influence the affinity and mode of DNA binding. Side chains can interact with the grooves of the DNA, further stabilizing the complex. While specific studies on 1,10-Anthracenedione, 9-hydroxy-5-methyl- are lacking, research on other anthracenedione derivatives has shown that the presence of hydroxyl groups can contribute to the binding affinity through hydrogen bonding with the DNA backbone.

Interactions with proteins are also crucial for the biological activity of anthracenediones. As discussed in the context of enzyme inhibition, these compounds can bind to the active sites of enzymes like topoisomerase II. The substituents on the anthracenedione ring play a critical role in determining the specificity and strength of these protein-ligand interactions.

Structure-Activity Relationships in Anthracenedione Derivatives

The biological activity of anthracenedione derivatives is intimately linked to their chemical structure. The nature, number, and position of substituents on the core ring system can profoundly affect their enzyme inhibitory potency, DNA binding affinity, and other biological effects.

Influence of Hydroxyl and Methyl Substituents on Bioactivity

While a detailed structure-activity relationship for 1,10-Anthracenedione, 9-hydroxy-5-methyl- has not been established, general principles can be inferred from studies on the more common 9,10-anthracenedione scaffold.

Hydroxyl Groups: The presence and position of hydroxyl groups are often critical for biological activity. They can participate in hydrogen bonding with target macromolecules like DNA and enzymes, thereby enhancing binding affinity. For example, in some series of 9,10-anthracenedione derivatives, the number and location of hydroxyl groups have been directly correlated with their antiproliferative activity.

Methyl Groups: The introduction of a methyl group can influence the electronic properties and steric hindrance of the molecule. This can affect how the compound interacts with its biological target. For instance, a methyl group might enhance binding by fitting into a hydrophobic pocket of an enzyme's active site or, conversely, decrease activity due to steric clashes. The precise effect of the 5-methyl group on the bioactivity of the 1,10-anthracenedione scaffold remains to be elucidated through specific studies.

The following table summarizes the general influence of these substituents on the bioactivity of anthracenedione derivatives, based on studies of related compounds.

SubstituentGeneral Influence on Bioactivity of Anthracenedione Derivatives
Hydroxyl (-OH) - Can enhance DNA binding affinity through hydrogen bonding. - Often crucial for enzyme inhibition, participating in interactions with active site residues. - Can influence the compound's redox properties.
Methyl (-CH3) - Can affect the molecule's lipophilicity, influencing cell membrane permeability. - May enhance binding to hydrophobic pockets in target proteins. - Can introduce steric effects that may either enhance or hinder interaction with biological targets.

Applications of 1,10 Anthracenedione, 9 Hydroxy 5 Methyl and Anthracenedione Derivatives in Advanced Materials and Analytical Chemistry

Utilization in Dyes and Pigments

Anthracenedione derivatives are foundational in the synthesis of a vast array of dyes and pigments. biointerfaceresearch.com Amino- and diamino-substituted 9,10-anthracenediones are particularly crucial as key intermediates for producing various colorants. biointerfaceresearch.com The chromophoric system of anthraquinones has been extensively used for creating textile dyes for many years. researchgate.net

These compounds are classified based on their application method:

Acid Dyes: Containing sulfonic acid groups, these dyes are water-soluble and are used for materials like wool and silk. britannica.com

Mordant Dyes: These dyes utilize hydroxyl groups within the anthraquinone (B42736) structure to bind to fibers that have been pre-treated with metal oxides. britannica.com

Vat Dyes: Valued for their brilliant colors and fastness, these water-insoluble dyes are made soluble through reduction for fiber absorption and then re-oxidized to their insoluble form. britannica.com

Disperse Dyes: Lacking water-solubilizing groups, these are used for hydrophobic fibers like nylon with the help of a suspending agent. britannica.com

Researchers have synthesized novel anthraquinone derivatives for use in color filters, noting their high thermal stability and excellent optical properties. nih.gov For instance, substituting quinoline (B57606) groups at the 1,4- and 1,8-positions of anthraquinone has yielded dyes with high extinction coefficients and thermal decomposition temperatures exceeding 300°C. nih.gov The versatility of these derivatives allows for the creation of colors spanning a wide spectrum, including blue and green emitters for organic light-emitting diodes (OLEDs). nih.gov

Table 1: Properties of Novel Anthraquinone-Based Dyes for Color Filters

Property Value Reference
Extinction Coefficient (log ε) > 4.26 nih.gov

Application in Analytical Chemistry

The distinct electrochemical and spectroscopic properties of anthracenedione derivatives make them valuable tools in analytical chemistry. biointerfaceresearch.com They are employed as reagents, indicators, and standards in various analytical techniques. biointerfaceresearch.com

Anthracenedione derivatives have been successfully developed as chemosensors for the detection of specific metal ions. researchgate.net Their ability to form complexes with metal ions, which in turn alters their fluorescent or colorimetric properties, is the basis for their use as sensors. researchgate.netnih.gov For example, certain derivatives can selectively detect oxidizing metal ions like Cu²⁺, Fe³⁺, and Hg²⁺ through a redox reaction that induces a visible color change. rsc.org

The design of these sensors can be finely tuned. For instance, a quinizarin-based fluorescent dye has been reported for the selective and reversible detection of acetate (B1210297) anions, but similar principles are applied to metal ions. dntb.gov.ua The interaction between the anthracenedione derivative and the metal ion can cause quenching of fluorescence or a shift in absorption spectra, allowing for quantitative detection. researchgate.netdntb.gov.ua The chelating properties of a novel anthraquinone derivative (Q3) were confirmed using 1H NMR and UV-Vis spectroscopy, demonstrating its potential for metal ion sensing. nih.gov

Table 2: Examples of Anthracenedione-Based Chemosensors

Sensor Type Target Analyte(s) Detection Principle Reference
Quinizarin-based dye CH₃COO⁻ Fluorescence quenching, color change dntb.gov.ua
Anilide-poly(phenylacetylene)s Cu²⁺, Hg²⁺, Fe³⁺ Redox reaction, color change rsc.org

In the field of chromatography, reference standards and markers are essential for the identification and quantification of substances in complex mixtures. helixchrom.com Due to their stable structures and the existence of a large number of derivatives, anthraquinones are used as standards in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

The identification of anthraquinoids can be challenging due to the large number of molecules in this chemical family. researchgate.netnih.gov To address this, systematic studies have been conducted to evaluate different C18 stationary phases for their potential in separating a wide range of about 30 different anthraquinone standards. researchgate.netnih.gov This research helps analysts select the most suitable chromatographic systems for resolving complex mixtures of these compounds, reinforcing their role as critical reference materials in analytical method development. researchgate.netnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical tool, and anthracenedione derivatives are relevant in its application, particularly in the analysis of natural products. nih.govnih.gov qNMR offers several advantages, including the ability to quantify multiple analytes simultaneously without the need for identical reference standards. nih.govresearchgate.net

A key aspect of qNMR is the use of an internal calibration standard, which does not need to be chemically related to the analyte. nih.gov The accuracy of qNMR has been demonstrated in the analysis of anthraquinone derivatives from plant extracts. For example, a validated method for the quantitative analysis of ruberythric acid and lucidin-3-primeveroside in Rubia tinctorum L. extracts by ¹H NMR spectroscopy showed high accuracy when compared to HPLC-UV methods. mdpi.com The accuracy for determining ruberythric acid and lucidin-3-primeveroside was found to be 98.24% and 102.83%, respectively. mdpi.com This highlights the reliability of qNMR for the quantitative determination of specific anthracenedione derivatives. mdpi.com

Photoactive Materials and Photoinitiators

The inherent photochemical properties of the anthracenedione core structure make these compounds suitable for applications as photoactive materials. They have been investigated for their potential in photocatalysis to facilitate challenging organic transformations. researchgate.net Their ability to absorb light and initiate chemical reactions also makes them candidates for use as photoinitiators in polymerization processes.

Energy Storage Technologies

Anthraquinone and its derivatives are highly promising materials for applications in electrochemical energy storage, such as in batteries. rsc.orgresearchgate.net Their potential stems from their ability to undergo a two-electron reduction, which translates to a high energy storage capability and fast charge/discharge rates. rsc.orgresearchgate.net

A significant advantage of these organic materials is the tunability of their redox potential. rsc.orgresearchgate.net By introducing electron-donating or -withdrawing groups to the anthraquinone structure, the electrochemical potential can be precisely adjusted. rsc.orgresearchgate.net This allows for the optimization of the cell voltage and energy density in battery applications. rsc.orgresearchgate.net For instance, a quaternized anthraquinone derivative, BDEAQCl₂, has been developed as an anolyte material for pH-neutral aqueous organic redox flow batteries (AORFBs), exhibiting a highly negative redox potential of -0.554 V (vs. SHE) and high water solubility. rsc.org The use of such organic materials is also seen as more environmentally friendly compared to traditional transition metal oxides. researchgate.net

Table 3: Electrochemical Properties of a Quaternized Anthraquinone Derivative (BDEAQCl₂) for AORFBs

Property Value Reference
Redox Potential (vs. SHE) -0.554 V rsc.org
Aqueous Solubility ~1.2 M rsc.org

Table of Compound Names Mentioned

Compound Name Synonym(s)
1,10-Anthracenedione, 9-hydroxy-5-methyl- -
9,10-Anthracenedione Anthraquinone, Anthradione
Quinizarin 1,4-Dihydroxyanthraquinone
BDEAQCl₂ 2,2′-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethan-1-aminium)dichloride
Ruberythric acid -
Lucidin-3-primeveroside -
Alizarin (B75676) 1,2-dihydroxyanthraquinone
Purpurin (B114267) 1,2,4-Trihydroxyanthraquinone
Pseudopurpurin 1,2,4-Trihydroxy-3-carboxyanthraquinone
Rubiadin 1,3-Dihydroxy-2-methylanthraquinone
Doxorubicin Adriamycin
Daunorubicin -
Mitoxantrone -
Carminomycin -
Epirubicin -

Redox Flow Batteries

Anthracenedione derivatives are considered highly promising active materials for aqueous redox flow batteries (RFBs), which are a leading technology for large-scale energy storage. researchgate.net These organic compounds are attractive because they can be derived from earth-abundant elements, offering a potentially low-cost and more sustainable alternative to the commonly used vanadium-based systems. rsc.orgelectrochemsci.org The core challenge lies in enhancing their water solubility and long-term chemical stability to be commercially competitive. springernature.com

Research has focused on modifying the basic anthraquinone structure to improve performance. For instance, the introduction of a diaza moiety into the anthracenedione structure can positively shift the redox potential by approximately 300 mV. researchgate.net Functionalization with different groups allows for the fine-tuning of these properties. Adding hydroxyl groups can cause a negative shift in redox potential, while adding a methoxy (B1213986) group has been shown to significantly increase electrochemical stability in acidic conditions. researchgate.net

Scientists have developed various strategies to enhance the solubility and stability of these molecules. A one-pot, green synthesis method was used to create 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) from the less expensive 1,8-dihydroxyanthraquinone (1,8-DHAQ). rsc.org This modification dramatically increased its volumetric capacity and improved cycling stability by suppressing undesirable side reactions. rsc.org Another approach involves the in-situ electrosynthesis of anthraquinones from less expensive anthracene (B1667546) feedstocks directly within a flow cell reactor, which could lower production costs and even allow for the regeneration of decomposed molecules to extend the battery's lifetime. springernature.com

Below is a table detailing the performance of various anthracenedione derivatives in redox flow battery applications.

Derivative NameModificationpHOpen-Circuit Voltage (V)Capacity Fade Rate (%/day)Reference
2,3-diaza-anthracenedioneDiaza moiety incorporationAcidic/AlkalineTunable- researchgate.net
Methoxy-functionalized 2,3-diaza-anthracenedioneMethoxy group additionLow pH-Improved stability researchgate.net
1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ)Carboxymethyl solubilizing groups141.10.03 rsc.org
3HAAQ (derived from alizarin)Mannich reaction functionalization141.24- researchgate.net

Supercapacitor Electrodes

Anthracenedione and its parent compound, anthracene, are also being explored for their use in supercapacitors, which are energy storage devices prized for their high power density and long cycle life. While anthracene itself has not been widely used in supercapacitors due to its high energy gap, derivatives known as anthraquinones are well-suited for this application. rsc.org Anthraquinones offer high structural diversity, excellent electrochemical stability, and facile redox kinetics. rsc.org

Quinone-based compounds store charge through a combination of the electric double-layer capacitance (EDLC) mechanism and pseudocapacitance, which arises from fast and reversible redox reactions at the electrode surface. rsc.org Researchers have constructed supercapacitor electrodes using anthracene derivatives linked to functionalized ethylene (B1197577) with various electron-accepting groups. rsc.org These modifications allow for tunable energy gaps and redox potentials. The conjugated anthracene units provide a stable structural framework, while delocalized electrons participate in the reversible redox reactions that contribute to the electrode's energy storage capacity. rsc.org

To overcome the low intrinsic conductivity of some quinones, they are often composited with conductive materials. rsc.org For example, fabricating mixed electrodes with interspersed anthracene derivatives and a conductive polymer like polyaniline (PANI) has been shown to significantly increase the specific capacitance of the electrodes. rsc.org Similarly, modifying carbon materials, such as carbon fabric, with anthraquinone functionalities has been successful. mun.ca An asymmetric supercapacitor using an anthraquinone-modified carbon fabric as the negative electrode and a ruthenium oxide positive electrode demonstrated enhanced energy and power densities. mun.ca

Electrode MaterialKey FeatureApplicationFindingReference
Anthracene derivatives with functionalized ethyleneTunable energy gaps and redox potentialsAsymmetric SupercapacitorLinear and shoulder regions in GCD curves indicate both EDLC and pseudocapacitance contributions. rsc.org
Anthracene derivative/Polyaniline (PANI) compositeEnhanced conductivitySupercapacitor ElectrodeComposite electrode showed significantly higher specific capacitance than the derivative alone. rsc.org
Anthraquinone-modified carbon fabricExtended cell voltageAsymmetric SupercapacitorDevice achieved better energy and power densities with less ruthenium compared to a symmetric device. mun.ca
Poly(1,5-diaminoanthraquinone)Redox activitySupercapacitor ElectrodeDemonstrates potential but suffers from low intrinsic conductivity and rapid self-discharge. rsc.org

Environmental Applications

Wastewater Treatment (e.g., Biomass Reduction, Degradation of Pollutants)

Anthracenedione derivatives, particularly in the form of anthraquinone dyes, are common industrial pollutants that require effective wastewater treatment methods. nih.govresearchgate.net Ironically, the same chemical stability that makes them useful as dyes also makes them resistant to degradation. Researchers are developing advanced oxidation processes (AOPs) to break down these persistent organic pollutants.

One effective method is the electrochemical activation of peroxydisulfate (B1198043) (PDS). nih.gov This process, known as the PDS/EO system, generates powerful sulfate (B86663) (SO₄·⁻) and hydroxyl (HO·) radicals that can degrade complex molecules like the anthraquinone dye Reactive Brilliant Blue. nih.gov Studies have shown that this synergistic process is more effective than either PDS activation or electrochemical oxidation alone. The degradation efficiency is influenced by factors such as PDS concentration, current density, and the initial pH of the solution, with acidic and neutral conditions being more favorable. nih.gov

Another approach involves using sodium percarbonate (SPC) activated by a cobalt oxide (CoO) catalyst to degrade the dye Reactive Blue 19. researchgate.net This system produces a variety of reactive oxygen species, including carbonate radicals (CO₃·⁻), hydroxyl radicals (·OH), and superoxide (B77818) radicals (O₂·⁻), which collectively break down the dye molecules. researchgate.net This method has proven efficient for degrading not only Reactive Blue 19 but also other organic dyes and even antibiotics. researchgate.net

In the papermaking industry, 9,10-anthraquinone serves a dual role that connects to biomass. It is used as a digester additive in alkaline pulping processes. wikipedia.org Here, it acts as a redox catalyst, oxidizing the ends of cellulose (B213188) and hemicellulose chains, which protects them from alkaline degradation. wikipedia.org The reduced form of the anthraquinone then reacts with and helps break down lignin (B12514952), facilitating its removal from the wood pulp. wikipedia.org

Advanced Sensor Development

The unique properties of anthracenedione derivatives also make them valuable in the development of advanced sensors. Amino- and aminohydroxy-substituted 9,10-anthracenediones are used as analytical reagents for the photometric determination of various metal ions and as color indicators in complexometric titrations. biointerfaceresearch.com

The development of fluorescent sensors is a particularly active area of research. For instance, a fluorescent paper sensor for detecting manganese (Mn²⁺), chromium (Cr³⁺), and fluoride (B91410) (F⁻) ions was created by structurally combining 1-amino-9,10-anthracenedione with a calixarene (B151959) molecule. biointerfaceresearch.com The fluorescence of the sensor is modulated by photoinduced electron transfer upon binding with the target ions, allowing for their detection. biointerfaceresearch.com The broader family of anthracene derivatives has been widely utilized in developing materials for organic light-emitting diodes (OLEDs), demonstrating their tunable photophysical properties which are essential for sensor applications. rsc.org

Sensor TypeAnthracenedione DerivativeTarget AnalytePrincipleReference
Photometric ReagentAmino- and aminohydroxy-9,10-anthracenedionesMetal IonsColorimetric change biointerfaceresearch.com
Fluorescent Paper Sensor1-amino-9,10-anthracenedione with calix springernature.comareneMn²⁺, Cr³⁺, F⁻Photoinduced electron transfer biointerfaceresearch.com

Future Research Directions and Translational Opportunities for 1,10 Anthracenedione, 9 Hydroxy 5 Methyl

Exploration of Undiscovered Natural Sources or Novel Synthetic Routes

The availability of aloesaponarin II is fundamental for extensive research and development. Future efforts could be productively focused on both expanding its natural sourcing and optimizing its chemical synthesis.

Natural Sources: Aloesaponarin II was initially reported from plant sources, particularly various species of the Aloe genus. plos.orgnih.gov It has since been isolated from the roots of Aloe vera, Aloe pulcherrima, Aloe megalacantha, and Aloe turkanensis, among others. plos.orgnih.govnih.govscispace.com Beyond the plant kingdom, research has revealed its production by microorganisms. It has been identified in marine actinomycetes and terrestrial Streptomyces species, including those from unique environments like caves. plos.orgrsc.orgnih.gov Fungi are also a known source. mdpi.com The discovery of aloesaponarin II in cave-dwelling microbes highlights the potential of bioprospecting in unique and underexplored ecosystems to find novel producing strains. rsc.orgnih.gov

Novel Synthetic and Biosynthetic Routes: From a synthetic perspective, aloesaponarin II has been produced as a shunt product during the engineered biosynthesis of other compounds in Streptomyces species. asm.orgnih.govresearchopenworld.com Its biosynthesis occurs via the polyketide pathway, involving the condensation of eight acetyl-CoA equivalents. asm.org A significant advancement has been the creation of a "plug-and-play" production line for aromatic polyketides in Escherichia coli, which has successfully produced aloesaponarin II. port.ac.ukplos.org Future research could focus on optimizing these microbial fermentation and combinatorial biosynthesis platforms to achieve higher yields. nih.gov Additionally, developing efficient total chemical synthesis routes, potentially adapting methodologies used for structurally related naphthoquinones like juglomycins, remains a valuable goal for ensuring a stable and scalable supply. acs.org

Table 1: Selected Natural Sources of 1,10-Anthracenedione, 9-hydroxy-5-methyl-
KingdomSource Organism/GroupSpecific Environment/PartReference
PlantaeAloe veraRoots nih.govnih.gov
PlantaeAloe pulcherrimaRoots plos.org
PlantaeAloe megalacanthaRoots nih.gov
BacteriaStreptomyces sp.Terrestrial, Marine, Cave Sediments plos.orgnih.govasm.org
FungiVarious Fungal SpeciesNot Specified mdpi.com

Development of Advanced Derivatization Strategies for Targeted Applications

The modification of a natural product's core structure is a classic strategy to enhance its activity, selectivity, and physicochemical properties. For aloesaponarin II, derivatization has already shown significant potential. nih.govmdpi.com Researchers have successfully created derivatives through reactions like methylation, acetylation, and O-glycosylation. nih.govresearchgate.net

A noteworthy study demonstrated that while aloesaponarin II itself had limited effect on oseltamivir-resistant influenza A virus, certain derivatives were able to reduce viral production. nih.govmdpi.com Specifically, novel 3-(2´,3´,4´,6´-tetra-O-acetyl-β-d-glucopyranosyl) derivatives of both aloesaponarin I and II were synthesized. nih.gov The aloesaponarin II derivative, in particular, showed a potent cytopathic reduction effect against two different influenza A(H1N1) strains. nih.gov The synthesis of one such O-glucosylacetyl derivative was achieved with a high yield of 88%. nih.gov These findings strongly suggest that further exploration of derivatization is a promising avenue. Future work should focus on creating a diverse library of derivatives and systematically evaluating their structure-activity relationships to optimize them for specific targets, such as viral enzymes or microbial proteins.

In-depth Mechanistic Elucidation of Biological Activities in Non-Human Systems

Aloesaponarin II has demonstrated a broad spectrum of biological activities in non-human systems, yet the underlying mechanisms are not fully understood. Its quinone core is believed to be crucial, enabling its participation in various biological oxidative processes. plos.org

Antibacterial Activity: It displays strong activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. plos.org

Antiplasmodial Activity: The compound has shown inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. plos.orgbiomedres.usscience.govup.ac.za

Antiviral Activity: Studies have confirmed its activity against influenza A virus strains. nih.govnih.gov Time-of-addition experiments indicated that its derivatives are most effective when introduced during the viral replication cycle, suggesting interference with late-stage viral processes. nih.govnih.govmdpi.com

Cytotoxic Activity: Aloesaponarin II exhibited potent cytotoxicity against the human cervix carcinoma cell line KB-3-1, with an IC50 value of 0.98 µM. nih.gov It also showed activity against human extrahepatic bile duct carcinoma (TFK-1) and liver cancer (HuH7) cell lines. scispace.com

Antifungal Activity: It has been reported to inhibit the rice blast fungus Pyricularia oryzae. mdpi.com

Future research should employ modern biochemical and molecular biology techniques to pinpoint the specific cellular targets and pathways affected by aloesaponarin II in these systems. Identifying the precise enzymes, proteins, or cellular processes it disrupts will be critical for understanding its efficacy and for guiding future drug development efforts.

Table 2: Summary of Reported Biological Activities of 1,10-Anthracenedione, 9-hydroxy-5-methyl-
Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialB. subtilis, E. coli, S. aureus, P. aeruginosaStrong growth inhibition plos.org
AntiplasmodialPlasmodium falciparum (W2 and D6 strains)Moderate to strong inhibition plos.orgbiomedres.uscore.ac.uk
AntiviralInfluenza A Virus (H1N1)Cytopathic effect reduction (derivatives) nih.gov
CytotoxicKB-3-1 (Human cervix carcinoma)IC50 = 0.98 µM nih.gov
CytotoxicTFK-1, HuH7 (Cancer cell lines)Decreased cell viability scispace.com

Design and Synthesis of New Materials Incorporating 1,10-Anthracenedione, 9-hydroxy-5-methyl-

The application of anthraquinones extends beyond pharmacology into materials science, particularly as dyes and functional molecules. While research on aloesaponarin II in this area is nascent, the chemistry of related compounds provides a clear roadmap for future exploration. For instance, other natural anthraquinones like alizarin (B75676) and purpurin (B114267) have been used as platform chemicals to synthesize disperse dyes for polyester (B1180765) fabrics. researchgate.net Chemical modifications, such as alkylation of hydroxyl groups, have been shown to improve the dyeing properties and affinity of these molecules for polymer fibers. researchgate.net

Future research could investigate aloesaponarin II as a scaffold for creating novel functional materials. Its chromophoric anthraquinone (B42736) structure makes it a candidate for developing new, sustainable dyes. Furthermore, by incorporating it into polymer backbones or using it as a functional dopant, it may be possible to create materials with unique optical, electronic, or sensing properties, leveraging the inherent chemical reactivity of its quinone and hydroxyl groups.

Advanced Computational Modeling for Property Prediction and Lead Optimization

In silico methods are invaluable tools for accelerating drug discovery and development. For aloesaponarin II, computational studies have already provided significant insights into its potential as an antiviral agent. Molecular docking simulations have been used to model its interaction with key protein targets of SARS-CoV-2, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.govfortunejournals.com

These studies predict the binding affinity and identify specific interactions, such as the formation of hydrogen bonds with critical amino acid residues in the proteins' active sites. fortunejournals.com For example, docking studies predicted that aloesaponarin II forms three hydrogen bonds with the Mpro active site. fortunejournals.com More advanced techniques, such as ab initio Fragment Molecular Orbital (FMO) calculations, have been employed to more accurately evaluate the inter-fragment interaction energies (IFIEs) between the compound and its target proteins. nih.govresearchgate.net

Future computational work should expand on these findings. Quantitative Structure-Activity Relationship (QSAR) studies could be developed based on a library of derivatives to predict the biological activity of new, unsynthesized analogs. Such models would be instrumental for lead optimization, allowing researchers to virtually screen modifications and prioritize the synthesis of compounds with the highest predicted potency and most favorable properties.

Table 3: Computational Docking Results for Aloesaponarin II Against SARS-CoV-2 Targets
Protein TargetPredicted Binding Energy (kcal/mol)Key Predicted InteractionsReference
Main Protease (Mpro)-8.4 (Chrysophanol was best at this target)3 H-bonds fortunejournals.com
RNA-dependent RNA Polymerase (RdRp)Not specified as best binder2 H-bonds fortunejournals.com
Papain-Like Protease (PLpro)Did not dock effectivelyN/A fortunejournals.com

Analytical Method Refinements for Trace Analysis and Complex Mixture Characterization

The accurate detection and quantification of aloesaponarin II are essential for quality control, pharmacokinetic studies, and metabolomic analyses. Current methods for its isolation and identification rely on a combination of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and various forms of Mass Spectrometry (MS), such as LC-HRMS and UHPLC-qTOF. plos.orgnih.govuni-saarland.deplos.org

A key challenge is the characterization of aloesaponarin II in complex biological matrices where it may be present at trace concentrations alongside structurally similar isomers and metabolites. Future research should aim to develop and validate more sensitive and selective analytical methods. This could involve creating new protocols for solid-phase extraction to concentrate the analyte from complex mixtures, or developing advanced LC-MS/MS methods with high selectivity for trace-level quantification. The use of mass-directed preparative HPLC has proven effective for its isolation and could be further refined for analytical purposes. up.ac.za

Investigation of Synergistic Effects with Other Compounds in Relevant Applications

A clear and vital direction for future research is to systematically investigate these potential synergistic effects. This would involve designing studies that test aloesaponarin II in combination with other related anthraquinones or phytochemicals found in its natural sources. Understanding these interactions could lead to the development of more effective combination therapies that leverage natural synergies to enhance therapeutic outcomes in applications ranging from antimicrobial to antiplasmodial treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9-hydroxy-5-methyl-1,10-anthracenedione derivatives?

  • Methodological Answer : Derivatives can be synthesized via reactions with 2-aryl methylbenzonitriles and brominated aromatics in tetrahydrofuran (THF) under inert conditions. Lithium diisopropylamide (LDA) is often used as a strong base to deprotonate intermediates. Key steps include maintaining low temperatures (-78°C) to control reaction kinetics and prevent side reactions. Post-synthesis, products are characterized using IR (C=O stretches at ~1680 cm⁻¹), UV-Vis (absorption bands at 300–400 nm), and NMR (aromatic proton shifts at δ 7.8–8.2) .
  • Table: Example Synthesis Conditions

DerivativeReagentsSolventConditionsSpectral Data
N-Acetyl-9-amino-10-(3,4-dimethoxyphenyl)anthraceneLDA, 3,4-dimethoxyphenyl bromideTHF-78°C, inert atmosphereIR: 1680 cm⁻¹; NMR: δ 2.1 (CH₃), δ 3.8 (OCH₃)

Q. What safety protocols are critical when handling 9-hydroxy-5-methyl-1,10-anthracenedione?

  • Methodological Answer : Follow GHS hazard classifications:

  • Acute Toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion.
  • Skin/Irritation (Category 2) : Wear nitrile gloves and lab coats.
  • Eye Damage (Category 2A) : Employ safety goggles.
  • Respiratory Irritation (H335) : Use respiratory protection in poorly ventilated areas. Contaminated waste must be disposed via licensed services .

Q. How can researchers access reliable spectral data for structural validation?

  • Methodological Answer : Utilize the NIST Chemistry WebBook for validated IR, UV-Vis, and mass spectrometry data. Cross-reference experimental NMR results with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How do substituent positions influence the electronic properties of 9-hydroxy-5-methyl-1,10-anthracenedione?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions. Compare HOMO-LUMO gaps of derivatives (e.g., chloro- or hydrazino-substituted analogs) to experimental UV-Vis data. For example, electron-withdrawing groups (e.g., -Cl) redshift absorption bands due to reduced energy gaps, while electron-donating groups (e.g., -OCH₃) exhibit blueshifts .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

Validate computational models (e.g., Gaussian or ORCA) against high-purity reference standards (≥98% purity, characterized via HPLC/NMR) .

Use isotopic labeling (e.g., deuterated solvents) to isolate solvent effects in NMR spectra.

Re-optimize computational parameters (basis sets, solvation models) to match experimental conditions (e.g., THF polarity) .

Q. How can reaction mechanisms for anthracenedione derivative formation be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate enolate species.
  • Isotopic Labeling : Introduce ¹³C-labeled methyl groups to track regioselectivity in substitution reactions.
  • Theoretical Modeling : Compare energy profiles of proposed pathways (e.g., SN2 vs. radical mechanisms) using quantum mechanical calculations .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for anthracenedione derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C).
  • Purity Validation : Confirm compound purity via LC-MS and elemental analysis to rule out impurities as confounding factors.
  • Meta-Analysis : Use systematic review tools (e.g., PRISMA guidelines) to compare datasets across studies, highlighting methodological variations (e.g., cell lines, incubation times) .

Methodological Tools and Resources

  • Cheminformatics : Import structural data (SMILES/InChI) into software like ChemAxon or Schrödinger for property prediction and database searches .
  • Safety Compliance : Refer to OSHA HCS guidelines (29 CFR 1910) for hazard communication and PPE selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.